molecular formula C13H16ClNO4S B5751022 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid

4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid

Cat. No. B5751022
M. Wt: 317.79 g/mol
InChI Key: INPIDDOSVFAGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid (CPB) is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. CPB belongs to the class of sulfonamide compounds, which are known to have various biological activities.

Mechanism of Action

The exact mechanism of action of 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid is not fully understood. However, it is believed that 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in the regulation of pH and ion balance in various tissues. 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has been shown to selectively inhibit the activity of CA IX and XII, which are overexpressed in various tumors. Inhibition of CA activity leads to a decrease in the production of bicarbonate ions, which in turn reduces the pH of the tumor microenvironment, making it less favorable for tumor growth.
Biochemical and Physiological Effects:
4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has also been shown to lower blood glucose levels in diabetic animals and improve insulin sensitivity. In addition, 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has several advantages as a tool in biochemical and pharmacological research. It is a potent and selective inhibitor of CA IX and XII, making it a valuable tool to study the role of these enzymes in various biological processes. 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid is also relatively easy to synthesize and has good stability. However, 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has been reported to have low oral bioavailability, which may limit its therapeutic potential.

Future Directions

4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential. One possible future direction is to develop 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid derivatives with improved pharmacokinetic properties and selectivity for CA IX and XII. Another direction is to investigate the potential of 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid in combination with other anticancer agents to enhance its therapeutic efficacy. Moreover, further studies are needed to elucidate the exact mechanism of action of 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid and its effects on various biological processes.

Synthesis Methods

4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-chlorobenzoic acid with 4-methylpiperidine in the presence of sulfuric acid and acetic anhydride. The resulting intermediate is then treated with sulfamic acid to obtain 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid. The purity of 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has also shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, 4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has been used as a tool in biochemical and pharmacological research to study the role of sulfonamide compounds in biological systems.

properties

IUPAC Name

4-chloro-3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-8-10(13(16)17)2-3-11(12)14/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPIDDOSVFAGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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